molecular formula C10H8F3NO3 B14860585 Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate

Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B14860585
M. Wt: 247.17 g/mol
InChI Key: XUOAKWABDLCGLZ-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of a pyridine derivative. One common method includes the reaction of a pyridine precursor with trifluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .

Scientific Research Applications

Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H8F3NO3/c1-5(15)7-3-6(10(11,12)13)4-8(14-7)9(16)17-2/h3-4H,1-2H3

InChI Key

XUOAKWABDLCGLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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